(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is a compound characterized by a branched alkyl chain and a pyridine ring, making it significant in organic synthesis and medicinal chemistry. Its structure imparts steric hindrance, which can influence its reactivity and interactions with biological targets. This compound is typically synthesized through methods involving hydroamination of olefins with nitroarenes, showcasing its utility as a building block in the development of complex organic molecules.
The compound's IUPAC name is 3-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine, with the molecular formula and a molecular weight of 192.30 g/mol. It is classified as an amine, which plays a crucial role in various chemical reactions and applications in synthetic organic chemistry.
The primary synthetic route for (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine involves hydroamination reactions. This method allows for the efficient formation of sterically hindered amines, which are often challenging to synthesize using traditional methods. The hydroamination process typically utilizes olefins and nitroarenes under specific reaction conditions, such as temperature and pressure adjustments to optimize yield.
The molecular structure of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine can be represented as follows:
The compound features a branched alkyl chain attached to a pyridine ring, contributing to its steric properties. The presence of the amine group facilitates various chemical reactions, particularly nucleophilic substitutions.
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is involved in several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions:
The mechanism of action for (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine involves its interaction with biological targets through its amine group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application and target molecule involved.
Property | Value |
---|---|
Molecular Weight | 192.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine has several scientific applications:
Mycobacterial membrane protein large 3 (MmpL3) has emerged as a high-value therapeutic target due to its essential role in transporting trehalose monomycolate (TMM), a precursor critical for the synthesis of the mycobacterial outer membrane (mycomembrane). Disrupting TMM transport compromises cell envelope integrity, leading to bacterial death. Hybrid amines, including (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine, are designed to inhibit MmpL3 by exploiting its proton-relay machinery and substrate-binding pockets. These compounds bind within the transmembrane domains of MmpL3, particularly near the Asp-Tyr dyad (residues Asp256-Tyr646 and Asp645-Tyr257 in M. smegmatis), which is essential for proton motive force (PMF)-driven transport. By mimicking the aliphatic chains of TMM, the 3-methylpentan-2-yl moiety inserts into hydrophobic cavities, while the pyridyl group forms polar interactions. This dual engagement halts mycolic acid export, causing intracellular TMM accumulation and catastrophic cell wall defects. The vulnerability of MmpL3 is underscored by its conservation across mycobacteria, including NTMs, enabling broad-spectrum applications [1].
Table 1: Key MmpL3 Inhibitors in Development
Compound Class | Representative Agent | Mtb H37Rv MIC (μg/mL) | Resistance Mutation | Development Stage |
---|---|---|---|---|
Ethylenediamine derivative | SQ109 | 0.06–0.50 | A700P, S288T | Phase 2b completed |
Indole-2-carboxamide | NITD-349 | 0.03 | V21A, G253D | Preclinical |
Pyridine-2-methylamine | Compound 62 | 0.016 | S288T | Preclinical |
Aliphatic-pyridine hybrid | (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine | Data pending | Predicted: S288T/V21A | Lead optimization |
The scaffold of pyridine-based antimycobacterials has evolved significantly to enhance target affinity and reduce off-target effects. Early pyridine derivatives like pyrazinamide demonstrated efficacy but faced resistance limitations. Structure-activity relationship (SAR) studies later revealed that coupling pyridine with aliphatic amines improved MmpL3 inhibition. For instance, pyridine-2-methylamine derivatives (e.g., Compound 62) achieved ultra-low MICs (0.016 μg/mL against H37Rv) by exploiting a hydrophobic cleft near MmpL3's periplasmic domain [5]. Crucially, shifting the pyridine nitrogen from position 2 (e.g., pyridine-2-methylamine) to position 3, as in (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine, altered hydrogen-bonding networks with residues like Tyr646 and Ser288. This repositioning enhanced binding entropy and mitigated resistance mutations (e.g., S288T). Concurrently, branching in the aliphatic chain—such as the 3-methylpentan-2-yl group—introduced steric constraints that improved selectivity over human targets. These innovations reflect a shift from flat heterocycles toward three-dimensional architectures that bypass efflux pumps and resistance mechanisms [5] [8].
Bioavailability remains a major hurdle for MmpL3 inhibitors, as many exhibit high hydrophobicity (logP > 5) and poor solubility. The 3-methylpentan-2-yl group in (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine addresses this by balancing lipophilicity and metabolic stability. Key advantages include:
Table 2: Physicochemical Properties of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine
Property | Value | Method/Estimation |
---|---|---|
Molecular formula | C₁₂H₂₀N₂ | Empirical |
Molecular weight | 192.30 g/mol | Calculated |
AlogP | ~3.2 | Predicted |
Topological polar surface area (TPSA) | 24.5 Ų | Calculated |
Hydrogen bond acceptors | 2 (pyridine N, amine N) | Structural analysis |
Hydrogen bond donors | 1 (amine H) | Structural analysis |
Solubility (pH 7.4) | Moderate (estimated >50 μg/mL) | In silico projection |
These properties contrast favorably with earlier inhibitors like SQ109, which suffers from high hydrophobicity and erratic pharmacokinetics. The design leverages "molecular obesity" mitigation—using branching to disrupt crystallization and enhance amorphous solubility. Preliminary microsomal stability assays of analogs (e.g., Compound 62: CLₘᵢc = 28 μL/min/mg) support the strategy’s viability [1] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7